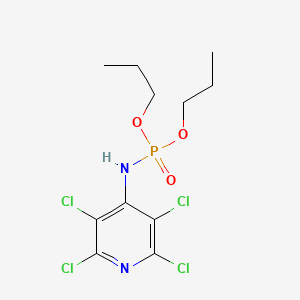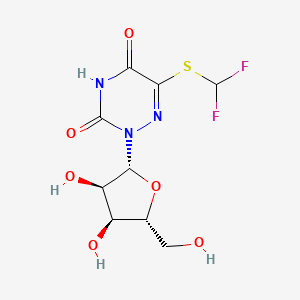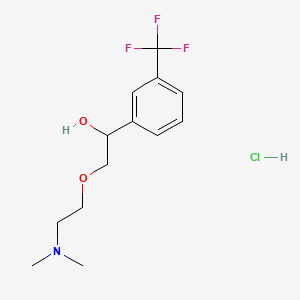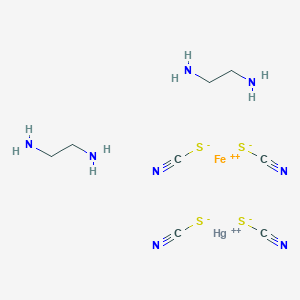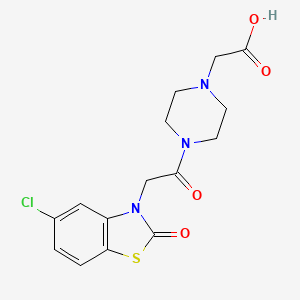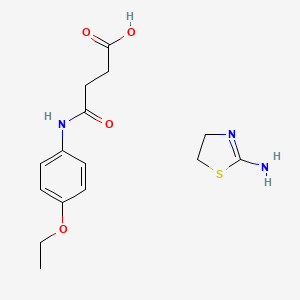
4,5-Dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid: is a complex organic compound that features both a thiazole ring and an anilino-substituted butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Amination: The thiazole ring is then aminated to introduce the amine group at the 2-position.
Coupling with 4-(4-ethoxyanilino)-4-oxobutanoic acid: The final step involves coupling the thiazole derivative with 4-(4-ethoxyanilino)-4-oxobutanoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the butanoic acid moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, 4,5-Dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of 4,5-Dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. In medicinal applications, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4,5-Dihydro-1,3-thiazol-2-amine: A simpler analog without the anilino-substituted butanoic acid moiety.
4-(4-ethoxyanilino)-4-oxobutanoic acid: A simpler analog without the thiazole ring.
Uniqueness
The uniqueness of 4,5-Dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid lies in its combined structural features, which provide a diverse range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
171088-75-8 |
|---|---|
分子式 |
C15H21N3O4S |
分子量 |
339.4 g/mol |
IUPAC名 |
4,5-dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H15NO4.C3H6N2S/c1-2-17-10-5-3-9(4-6-10)13-11(14)7-8-12(15)16;4-3-5-1-2-6-3/h3-6H,2,7-8H2,1H3,(H,13,14)(H,15,16);1-2H2,(H2,4,5) |
InChIキー |
OWEMRYFJDDJFRG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)O.C1CSC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


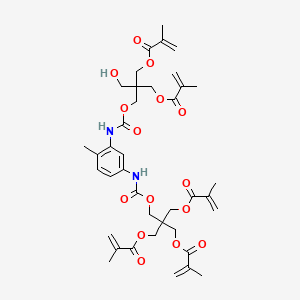

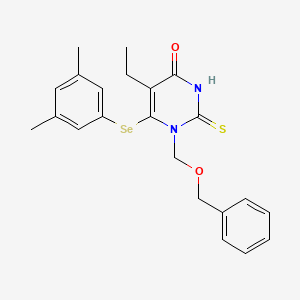
![(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12753754.png)
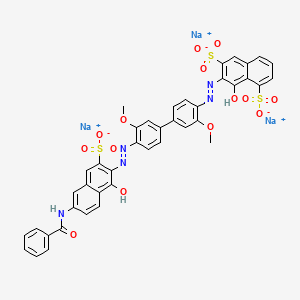
![4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide;hydrochloride](/img/structure/B12753785.png)
